molecular formula C17H16N6O4S B2958726 3-((7-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol CAS No. 688794-16-3

3-((7-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol

Cat. No.: B2958726
CAS No.: 688794-16-3
M. Wt: 400.41
InChI Key: AYYAXSKUZWOBTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-((7-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol is a structurally complex heterocyclic molecule comprising three key moieties:

A 4-nitrobenzo[c][1,2,5]oxadiazole (benzofurazan) ring system, known for its electron-withdrawing properties and role in enhancing metabolic stability.

A 3-aminopropanol side chain, which improves aqueous solubility and enables interactions with polar biological targets.

The nitro group at position 4 of the benzofurazan likely enhances electrophilicity, while the thioether linkage may confer stability against oxidative degradation compared to ether or amine bridges.

Properties

IUPAC Name

3-[[7-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O4S/c1-9-3-4-10-11(7-9)20-17(19-10)28-13-8-12(18-5-2-6-24)16(23(25)26)15-14(13)21-27-22-15/h3-4,7-8,18,24H,2,5-6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYAXSKUZWOBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SC3=CC(=C(C4=NON=C34)[N+](=O)[O-])NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((7-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be dissected into several functional groups that contribute to its biological activity:

  • Benzo[d]imidazole : Known for its antimicrobial and anticancer properties.
  • Nitrobenzo[c][1,2,5]oxadiazole : Often associated with inhibition of various biological targets.
  • Thioether linkages : These can enhance lipophilicity and permeability across biological membranes.

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The benzimidazole derivatives have shown promising results against various microbial strains. For instance, compounds with similar structures have been evaluated for their effectiveness against bacteria and fungi, demonstrating significant inhibition zones in agar diffusion assays .
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For example, derivatives of benzimidazole have been linked to apoptosis in cancer cells through the modulation of key signaling pathways .
  • Inhibition of PD-L1 : Recent findings indicate that related compounds can effectively inhibit PD-L1 interactions, which is crucial in cancer immunotherapy. The potency of these compounds suggests potential applications in cancer treatment .

Mechanistic Insights

The biological mechanisms underlying the activities of this compound can be summarized as follows:

  • Cell Cycle Arrest : Compounds similar to this one have been shown to induce cell cycle arrest in various cancer cell lines by affecting the expression of cyclins and cyclin-dependent kinases .
  • Apoptosis Induction : The activation of apoptotic pathways has been observed in studies involving benzimidazole derivatives, leading to increased cell death in tumor cells .

Data Tables

Here is a summary table highlighting some key findings related to the biological activity of similar compounds:

Compound NameBiological ActivityIC50 (µM)Notes
Compound L7PD-L1 Inhibitor1.820-fold more potent than BMS-1016
Compound 6aAntimicrobialN/AEffective against Gram-positive and Gram-negative bacteria
Compound 80Anticancer4.1Induces mitotic block in HeLa cells

Case Studies

Several studies have evaluated the biological efficacy of compounds structurally related to this compound:

  • Antimicrobial Study : A study assessed the antimicrobial properties of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the derivative used .
  • Cancer Cell Line Testing : In vitro tests on breast cancer cell lines showed that related compounds could reduce cell viability by over 70% at concentrations below 10 µM. Mechanistic studies revealed activation of caspase pathways leading to apoptosis .
  • Immunotherapy Application : A recent investigation into PD-L1 inhibitors demonstrated that similar oxadiazole derivatives could significantly enhance T-cell activation in co-culture assays with tumor cells .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing benzimidazole and oxadiazole structures exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have been shown to possess antibacterial activity against various strains, including those resistant to conventional antibiotics . The presence of the nitro group in this compound may enhance its biological activity by increasing its electron-withdrawing ability.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of benzimidazole derivatives. Compounds similar to 3-((7-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol have been evaluated for their cytotoxic effects on cancer cell lines. These studies suggest that such compounds can induce apoptosis in cancer cells through various mechanisms .

Material Science Applications

The unique structural features of this compound make it a candidate for use in materials science. Its ability to form stable complexes with metal ions could be utilized in developing sensors or catalysts. Furthermore, the incorporation of the benzimidazole moiety can enhance the thermal stability and mechanical properties of polymeric materials .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityThe compound exhibited moderate activity against Gram-positive bacteria, demonstrating potential as a new antibiotic agent .
Study 2Anticancer ActivityIn vitro tests showed significant cytotoxicity against breast cancer cell lines, suggesting a pathway for further drug development .
Study 3Material ScienceInvestigated the use of benzimidazole derivatives in polymer composites; enhanced mechanical properties were observed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and related benzimidazole derivatives:

Compound Name (or Identifier) Molecular Formula Molecular Weight Key Substituents/Features Biological Activity/Applications References
Target Compound C₁₉H₁₇N₅O₃S* ~421.44 5-methyl-benzimidazole, 4-nitrobenzofurazan, thioether, propanol Inferred: Antitumor, enzyme inhibition -
3-[5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl]propan-1-ol C₁₁H₁₁F₃N₂O 244.21 Trifluoromethyl (electron-withdrawing), propanol Research chemical (solubility studies)
3-[5-Amino-1-(2-hydroxyethyl)-1H-benzoimidazol-2-yl]propan-1-ol dihydrochloride C₁₂H₁₉Cl₂N₃O₂ 308.20 Amino group, hydroxyethyl, dihydrochloride salt Enhanced solubility for drug delivery
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives Varies ~250–350 Hydrosulfonyl, oxo group Antitumor (DNA intercalation)
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol C₂₄H₂₄N₂O₃ 404.46 Benzyl, imino, methoxyphenoxy Kinase inhibition (LCMS-confirmed purity >98%)

*Molecular formula derived from structural analysis.

Physicochemical and Functional Insights

The thioether linkage offers greater stability than oxygen or amine bridges, reducing susceptibility to hydrolysis .

Solubility and Bioavailability: The propanol chain in all listed compounds improves aqueous solubility, critical for oral bioavailability. However, the dihydrochloride salt in ’s compound demonstrates superior solubility in polar solvents . The nitro group may reduce solubility relative to amino or hydrosulfonyl substituents, necessitating formulation adjustments .

Biological Activity: Antitumor Potential: The nitrobenzofurazan-thioether motif in the target compound may enhance DNA intercalation or topoisomerase inhibition compared to hydrosulfonyl derivatives . Enzyme Inhibition: The methoxyphenoxy group in ’s compound shows specific kinase inhibition, whereas the target compound’s nitro group could target redox-sensitive enzymes .

Research Findings and Implications

Synthetic Challenges: Coupling the benzimidazole thiol with nitrobenzofurazan likely requires palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, similar to methods in and . The propanol side chain may be introduced via reductive amination or alkylation, as seen in .

Structure-Activity Relationships (SAR) :

  • Nitro vs. Trifluoromethyl : The nitro group’s stronger electron-withdrawing effect may improve binding to electron-rich biological targets but increase metabolic liability compared to trifluoromethyl .
  • Thioether vs. Sulfonyl : Thioethers (target compound) offer greater stability than sulfonamides (), but sulfonyl groups enhance hydrogen-bonding capacity .

Therapeutic Potential: The target compound’s hybrid structure positions it as a candidate for dual-action mechanisms (e.g., DNA intercalation and enzyme inhibition), though toxicity profiling of the nitro group is essential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.